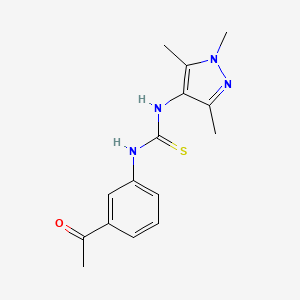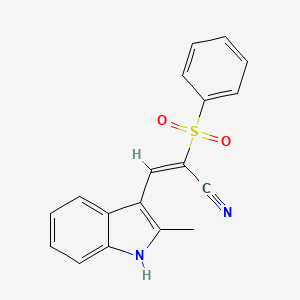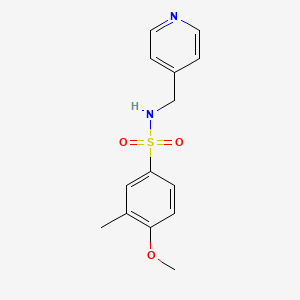
1-benzoyl-N-phenyl-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzoyl-N-phenyl-4-piperidinecarboxamide, also known as Bupivacaine, is a local anesthetic drug that is widely used in medical procedures. It was first synthesized in the 1950s and has since been used in various fields of medicine. The drug works by blocking the transmission of nerve impulses, which results in a loss of sensation in the targeted area.
作用機序
The mechanism of action of 1-benzoyl-N-phenyl-4-piperidinecarboxamide involves the blocking of sodium channels in nerve cells. This results in the inhibition of nerve impulses, which leads to a loss of sensation in the targeted area. The drug has a long duration of action, which makes it ideal for use in surgical procedures.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. The drug has been shown to decrease the release of neurotransmitters, including glutamate and substance P, which are involved in pain transmission. This compound has also been found to decrease the release of pro-inflammatory cytokines, which are involved in the inflammatory response.
実験室実験の利点と制限
1-benzoyl-N-phenyl-4-piperidinecarboxamide has several advantages for use in lab experiments. The drug has a long duration of action, which makes it ideal for studying the effects of local anesthesia over time. This compound is also relatively safe and has been extensively studied for its use in humans. However, one limitation of this compound is that it can be difficult to control the level of anesthesia in animal models.
将来の方向性
There are several future directions for the study of 1-benzoyl-N-phenyl-4-piperidinecarboxamide. One area of research is the development of new formulations of the drug that can be used for longer periods of time. Another area of research is the study of the drug's potential use in the treatment of chronic pain. This compound has also been studied for its potential use in the treatment of cancer pain. Further research in these areas could lead to new treatments and therapies for patients.
Conclusion
In conclusion, this compound is a local anesthetic drug that has been extensively studied for its use in medical procedures. The drug works by blocking the transmission of nerve impulses, which results in a loss of sensation in the targeted area. This compound has several advantages for use in lab experiments, including its long duration of action and relative safety. There are several future directions for the study of this compound, including the development of new formulations and its potential use in the treatment of chronic pain and cancer pain.
合成法
The synthesis of 1-benzoyl-N-phenyl-4-piperidinecarboxamide involves the reaction between piperidine and N-phenyl-1,2-diaminoethane. The resulting compound is then reacted with benzoyl chloride to produce this compound. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
1-benzoyl-N-phenyl-4-piperidinecarboxamide has been extensively studied for its use as a local anesthetic drug. It is commonly used in surgical procedures, dental work, and obstetrics. The drug has also been studied for its potential use in pain management and as a treatment for chronic pain. This compound has been found to be effective in reducing pain and discomfort in patients.
特性
IUPAC Name |
1-benzoyl-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-18(20-17-9-5-2-6-10-17)15-11-13-21(14-12-15)19(23)16-7-3-1-4-8-16/h1-10,15H,11-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEMMILNQUDGAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5803460.png)
![N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide](/img/structure/B5803472.png)

![4-methyl-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5803481.png)
![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(3,5-dichloro-2-methoxyphenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5803485.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B5803507.png)

![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5803520.png)

![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5803545.png)
![N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5803562.png)
![7-methyl-9-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5803569.png)
